molecular formula C8H7FO3 B2900805 1-(4-Fluorophenyl)-2,2-dihydroxyethanone CAS No. 395-33-5; 447-43-8

1-(4-Fluorophenyl)-2,2-dihydroxyethanone

Cat. No. B2900805
M. Wt: 170.139
InChI Key: VFIKEUWNHSLFPY-UHFFFAOYSA-N
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Patent
US07767675B2

Procedure details

A mixture of 1-(4-fluorophenyl)-2,2-dihydroxyethanone (4.0 g, 0.024 mol), ethyl orthoformate (7.3 g, 49 mmol), and p-toluenesulfonic acid monohydrate (200 g, 1.05 mol) in dichloromethane (50 mL) was refluxed for 40 min. After cooling to room temperature (RT), the mixture was concentrated under reduced pressure. The residue was purified by flash chromatography eluting with dichloromethane to give the desired product (5.2 g). 1H-NMR (300 MHz, CDCl3): 8.18-8.25 (m, 2H), 7.08-7.16 (m, 2H), 5.18 (s, 1H), 3.58-3.82 (m, 4H), 1.25 (t, J=7.0 Hz, 6H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:12])[CH:9]([OH:11])[OH:10])=[CH:4][CH:3]=1.C([O-])([O-])O[CH2:15][CH3:16].O.[C:20]1(C)C=CC(S(O)(=O)=O)=C[CH:21]=1>ClCCl>[CH2:20]([O:11][CH:9]([O:10][CH2:15][CH3:16])[C:8]([C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=1)=[O:12])[CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(O)O)=O
Name
ethyl orthoformate
Quantity
7.3 g
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
200 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 40 min
Duration
40 min
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=O)C1=CC=C(C=C1)F)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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